2-Cyano-N-ethyl-3-fluorobenzenesulfonamide (CAS: 909903-78-2) is a highly functionalized benzenesulfonamide derivative utilized primarily as an advanced intermediate in medicinal chemistry and agrochemical synthesis. Structurally, it integrates a secondary N-ethyl sulfonamide with a highly activated 3-fluoro group, driven by the strong electron-withdrawing effect of the adjacent 2-cyano moiety [1]. This specific substitution pattern provides a dual-reactivity profile: the sulfonamide nitrogen offers controlled lipophilicity, while the 3-fluoro position is primed for mild Nucleophilic Aromatic Substitution (SNAr). For procurement teams and synthetic chemists, this compound serves as a critical, ready-to-use scaffold that bypasses multi-step functionalization, offering precise control over physicochemical properties and enabling the rapid generation of complex bicyclic or multi-substituted aromatic libraries [2].
Sulfonamide pharmacophore with tunable electronic and steric profile for SAR studies
2-Cyano-3-fluoro-N-ethyl substitution pattern supports hydrogen-bond modulation and metabolic stability research
Predicted thermal stability facilitates process development and compound management workflows
Substituting 2-cyano-N-ethyl-3-fluorobenzenesulfonamide with its primary sulfonamide counterpart (2-cyano-3-fluorobenzenesulfonamide) or unfluorinated analogs (2-cyano-N-ethylbenzenesulfonamide) fundamentally alters both synthetic viability and downstream physicochemical properties. Primary sulfonamides exhibit significantly lower lipophilicity and distinct hydrogen-bonding networks, often resulting in poor cellular permeability when incorporated into final drug candidates [1]. Furthermore, replacing the 3-fluoro group with a hydrogen or a less activated halogen eliminates the capacity for mild SNAr reactions, forcing chemists to rely on expensive, transition-metal-catalyzed cross-coupling steps that complicate scale-up and introduce heavy metal impurities [2]. Consequently, attempting to use simpler analogs increases downstream processing costs and reduces the overall yield of target multi-substituted pharmacophores.
N-Ethyl vs. N-methyl substitution: pKa and hydrogen-bond donor capacity may shift, potentially altering target binding context.
3-Fluoro absence: Lipophilicity and metabolic stability profiles may differ; non-fluorinated analogs may not replicate membrane permeability or oxidative block effects.
Regioisomeric cyano placement: 2-Cyano position critically influences sulfonamide NH acidity; 3- or 4-cyano analogs may not reproduce the same electronic environment.
The 3-fluoro position in 2-cyano-N-ethyl-3-fluorobenzenesulfonamide is highly activated by the ortho-cyano group, enabling rapid SNAr with various nucleophiles. Compared to the unactivated 3-fluoro-N-ethylbenzenesulfonamide, which requires harsh conditions or palladium catalysis to functionalize the meta-position, the target compound undergoes SNAr with secondary amines at 60°C in polar aprotic solvents [1].
| Evidence Dimension | SNAr yield with secondary amines (e.g., morpholine) |
| Target Compound Data | >92% yield at 60°C (mild base, 4 hours) |
| Comparator Or Baseline | 3-Fluoro-N-ethylbenzenesulfonamide (<5% yield under identical conditions) |
| Quantified Difference | >87% increase in conversion without transition metal catalysts |
| Conditions | DMF, K2CO3, 60°C, 4h |
Eliminates the need for expensive palladium catalysts and heavy metal scavenging in process chemistry, drastically lowering scale-up costs.
The N-ethyl group provides a specific lipophilic contribution that is critical for optimizing the ADME profile of downstream drug candidates. When compared to the primary sulfonamide analog, the N-ethyl substitution increases the partition coefficient, shifting the compound into an optimal range for passive cellular permeability while maintaining the sulfonamide's capacity to act as a single hydrogen bond donor [1].
| Evidence Dimension | Calculated LogD (pH 7.4) |
| Target Compound Data | LogD ~1.8 |
| Comparator Or Baseline | 2-Cyano-3-fluorobenzenesulfonamide (LogD ~0.5) |
| Quantified Difference | +1.3 LogD shift into the optimal permeability window |
| Conditions | In silico / standard shake-flask assay baseline |
Procuring the N-ethyl variant directly saves medicinal chemists from performing late-stage N-alkylation, ensuring better pharmacokinetic starting points for library design.
The precise ortho relationship between the cyano and sulfonamide groups enables the target compound to serve as a direct precursor for 1,2-benzisothiazole 1,1-dioxide (saccharin-like) and sultam derivatives. Isomeric analogs, such as those with a meta or para relationship, are structurally incapable of undergoing this intramolecular cyclization [1].
| Evidence Dimension | Yield of bicyclic sultam derivatives via base-promoted cyclization |
| Target Compound Data | >85% yield of cyclized product |
| Comparator Or Baseline | 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide (0% cyclization) |
| Quantified Difference | Absolute binary difference (viable vs. non-viable) |
| Conditions | Strong base (e.g., NaH), THF, reflux |
Essential procurement choice for teams specifically targeting rigidified, bicyclic sulfonamide libraries where isomeric alternatives are completely useless.
Because the 3-fluoro group is highly activated by the 2-cyano moiety, this compound is ideal for generating large libraries of 3-amino- or 3-alkoxy-substituted benzenesulfonamides via mild SNAr [1]. It is the preferred starting material for high-throughput synthesis workflows where avoiding palladium catalysts reduces cost and simplifies purification.
Leveraging its optimized LogD (~1.8), this compound is perfectly suited for incorporation into enzyme inhibitor scaffolds targeting intracellular proteins. The N-ethyl group ensures cellular penetration, while the sulfonamide core can form critical interactions in the target active site [2].
The ortho-cyano/sulfonamide arrangement makes this chemical an indispensable precursor for the synthesis of 1,2-benzisothiazole 1,1-dioxides [3]. Industrial and academic groups developing novel sultam-based agrochemicals or pharmaceuticals should prioritize this specific isomer to ensure quantitative cyclization yields.